2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide
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Overview
Description
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H11N3O2S It is characterized by the presence of an imidazole ring attached to a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 1H-imidazole with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:
- Dissolve 1H-imidazole in an appropriate solvent (e.g., dichloromethane).
- Add benzene-1-sulfonyl chloride dropwise to the solution while stirring.
- Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The imidazole ring can coordinate with metal ions in metalloenzymes, thereby inhibiting their catalytic activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
1H-imidazole-4-sulfonamide: Lacks the benzene ring, making it less hydrophobic.
2-(1H-imidazol-1-ylmethyl)benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide group, affecting its hydrogen bonding capabilities.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Contains two imidazole groups, increasing its potential for coordination with metal ions.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the benzene sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUOUQMADVUCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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